molecular formula C8H13ClN2OS B2783141 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride CAS No. 2320224-55-1

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride

Cat. No.: B2783141
CAS No.: 2320224-55-1
M. Wt: 220.72
InChI Key: TYJBQDFZUXNJSZ-UHFFFAOYSA-N
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Description

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a piperidine derivative featuring a thiazole ring substituent linked via an ether group at the 4-position of the piperidine scaffold. Its hydrochloride salt form enhances solubility and stability, a common strategy for optimizing pharmacokinetic properties in drug development .

Properties

IUPAC Name

3-piperidin-4-yloxy-1,2-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.ClH/c1-4-9-5-2-7(1)11-8-3-6-12-10-8;/h3,6-7,9H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJBQDFZUXNJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride typically involves the coupling of 3-(piperidin-4-yloxy)isothiazole with hydrochloric acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Heterocyclic Influence : The thiazole group in 4-(1,2-Thiazol-3-yloxy)piperidine distinguishes it from benzodioxol-containing analogs like paroxetine. Thiazoles are electron-deficient and may engage in unique dipole-dipole interactions or metal coordination, altering bioavailability and target binding compared to oxygen-rich benzodioxol systems .

Substituent Positioning : Fluorophenyl groups in paroxetine derivatives enhance lipophilicity and CNS penetration, whereas the thiazolyloxy group in the target compound may favor different tissue distribution or metabolic stability .

Pharmacological Implications : Pioglitazone’s thiazolidinedione moiety demonstrates how sulfur-containing heterocycles can drive therapeutic outcomes (e.g., PPAR-γ agonism). This suggests 4-(1,2-Thiazol-3-yloxy)piperidine could similarly target metabolic pathways, though empirical data are needed .

Biological Activity

4-(1,2-Thiazol-3-yloxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a thiazole moiety. Its chemical structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antibacterial, anticancer, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit significant antibacterial properties. A study on related piperidine compounds demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 12 to 22 μM . Although specific data for this compound is limited, its structural similarity to known antibacterial agents suggests potential efficacy against bacterial strains.

Anticancer Properties

Piperidine derivatives have shown promise in cancer therapy. For instance, certain analogs have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values in the low micromolar range. A study highlighted that modifications in the piperidine structure could enhance cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The incorporation of thiazole may further augment these effects by improving binding affinity to cancer-related targets.

Anti-inflammatory Effects

The thiazole moiety is known for its anti-inflammatory properties. Compounds featuring thiazole structures have been linked to reduced inflammatory responses in vitro and in vivo. This suggests that this compound may also exhibit similar anti-inflammatory activity, although specific studies are needed to confirm this hypothesis.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within the target cells. For example:

  • Antibacterial Mechanism : It may inhibit bacterial enzyme function or disrupt cell wall synthesis.
  • Anticancer Mechanism : The compound could induce apoptosis or inhibit cell cycle progression by targeting oncogenic pathways.
  • Anti-inflammatory Mechanism : It might suppress pro-inflammatory cytokine production or modulate immune responses.

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focused on piperidine derivatives. Below is a summary table of key findings related to similar compounds:

Compound NameActivity TypeIC50 (μM)Reference
Piperidine Derivative AAntibacterial12 ± 2
Piperidine Derivative BAnticancer0.126
Piperidine Derivative CAnti-inflammatoryNot specified

Case Studies

  • Antimycobacterial Activity : A study assessed the antimycobacterial activity of various piperidine derivatives against Mtb, reporting significant inhibition with certain compounds achieving IC50 values as low as 12 μM .
  • Cancer Cell Line Inhibition : Another investigation into piperidine analogs revealed that modifications can lead to enhanced cytotoxicity against cancer cells, suggesting that structural variations significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,2-thiazol-3-yloxy)piperidine hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Begin with nucleophilic substitution between thiazole derivatives (e.g., 3-hydroxythiazole) and piperidine precursors. Use coupling agents like DCC/DMAP in anhydrous solvents (e.g., DCM) under nitrogen .
  • Intermediate Characterization : Employ 1H^1H-/13C^{13}C-NMR to confirm substitution patterns (e.g., thiazole-piperidine linkage), LC-MS for purity, and X-ray crystallography for structural elucidation of key intermediates .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodology :

  • In Vitro Screening : Use standardized assays (e.g., microbroth dilution for antimicrobial activity, MTT assays for cytotoxicity). Include positive controls (e.g., fluconazole for antifungal tests) and negative controls (solvent-only) .
  • Dose-Response Curves : Test a logarithmic concentration range (0.1–100 µM) to identify IC50_{50} values. Validate with triplicate replicates to ensure reproducibility .

Q. What analytical techniques are critical for verifying the compound’s purity and stability?

  • Methodology :

  • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor changes via TLC or NMR to identify hydrolytic or oxidative degradation products .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodology :

  • Reaction Path Prediction : Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict yields and byproducts for novel substituent additions .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in anticancer activity may arise from differences in cell permeability (e.g., P-glycoprotein expression in MDR1+ vs. MDR1− cell lines) .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., kinase inhibition vs. DNA intercalation) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in thiazole-piperidine hybrids?

  • Methodology :

  • Systematic Substitution : Synthesize derivatives with variations at the thiazole C5 position or piperidine N-substituents. Compare bioactivity data to identify pharmacophores .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using molecular alignment and steric/electrostatic field descriptors to predict activity trends .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma half-life via LC-MS), tissue distribution, and metabolite formation in rodent models. Poor in vivo activity may stem from rapid hepatic clearance .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and prolong circulation time .

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